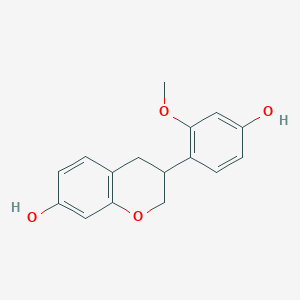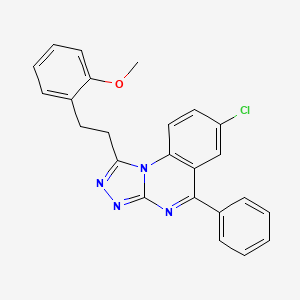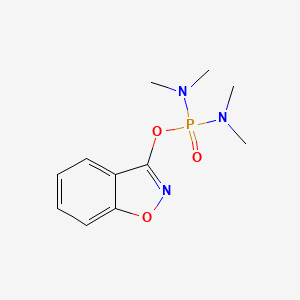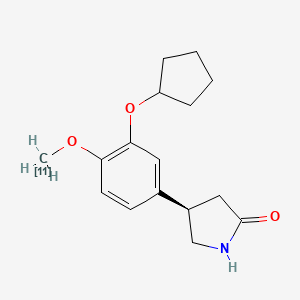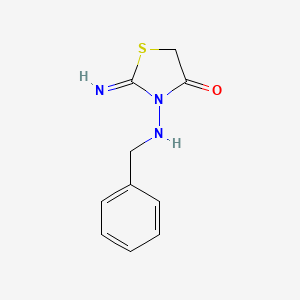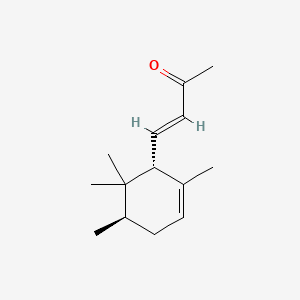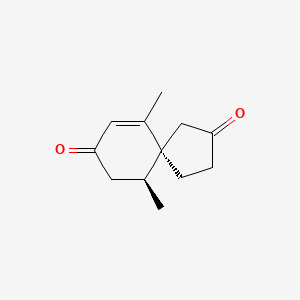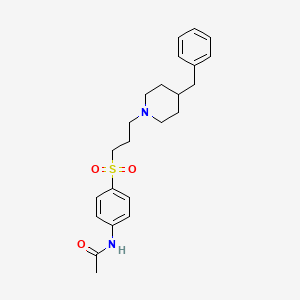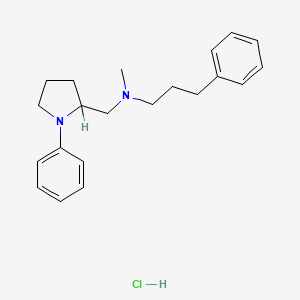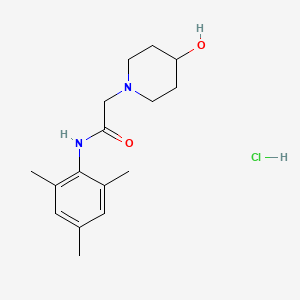
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure.
Méthodes De Préparation
The synthesis of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with acetic anhydride, followed by the introduction of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has potential applications in studying enzyme interactions and cellular processes. In medicine, it may be explored for its therapeutic properties, including potential use as a drug candidate. In industry, it can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds may include other piperidine derivatives or acetamide compounds, but the presence of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group adds distinct characteristics that can influence its reactivity and applications.
Propriétés
Numéro CAS |
123202-94-8 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
2-(4-hydroxypiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-11-8-12(2)16(13(3)9-11)17-15(20)10-18-6-4-14(19)5-7-18;/h8-9,14,19H,4-7,10H2,1-3H3,(H,17,20);1H |
Clé InChI |
KFUDEKORQNSKKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


